(2Z)-2-(4-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
Historical Development and Research Evolution
The exploration of fused thiazole-triazine systems began in the late 19th century with foundational work on triazoles and thiazoles. The term "triazole" was first introduced by Bladin in 1885 to describe a five-membered aromatic ring containing three nitrogen atoms. By the mid-20th century, the antifungal properties of azole derivatives spurred interest in hybrid heterocycles, leading to the development of triazole-thiazole fused systems. Thiazolo[3,2-b]triazines emerged as a distinct subclass in the 1960s, with early syntheses relying on cyclocondensation reactions between thiazole precursors and triazine-forming reagents.
A pivotal advancement occurred in the 1980s with the discovery that annelation of the 1,2,4-triazine ring onto thiazole scaffolds could yield bioactive derivatives. For example, Mannich condensations involving 2-aminothiazoles and formaldehyde enabled the construction of triazine rings with variable substituents. Recent decades have seen refined methodologies, such as [4+2] cycloadditions and intramolecular cyclizations, which improve regioselectivity and yield.
Significance in Heterocyclic Medicinal Chemistry
Thiazolo[3,2-b]triazines are prized for their dual hydrogen-bonding capacity and planar aromatic structure, facilitating interactions with biological targets. Key pharmacological applications include:
- Antimicrobial Activity : Derivatives like 2-[(5-arylthiazolo[2,3-c]triazol-3-yl)thio]-N-arylacetamides exhibit broad-spectrum antibacterial effects, with MIC values as low as 8 μg/mL against Streptococcus mutans and Bacillus subtilis.
- Enzyme Inhibition : Structural analogs inhibit enoyl-[acyl-carrier-protein] reductase (FabI), a critical enzyme in bacterial fatty acid biosynthesis. Docking studies reveal that the thiazole ring coordinates with FabI’s active site, while the triazine moiety stabilizes hydrophobic interactions.
- Anticancer Potential : Compounds such as 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(benzothiazol-2-yl)acetamides induce apoptosis in lung adenocarcinoma cells (A549) via mitochondrial pathway activation.
Table 1 : Bioactive Thiazolo[3,2-b]Triazine Derivatives and Their Targets
Structural Classification of Thiazolotriazine Systems
Thiazolo[3,2-b]triazines belong to a broader family of fused heterocycles differentiated by ring-fusion positions and substituent patterns:
Ring Fusion Isomerism :
Substituent Diversity :
Figure 1 : Structural comparison of thiazolo[3,2-b]triazine (A) and thiazolo[3,4-a]triazine (B).
Research Scope and Current Scientific Challenges
Despite progress, several hurdles persist in thiazolo[3,2-b]triazine chemistry:
- Synthetic Complexity : Multistep routes, such as the cyclization of 4-amino-3-mercaptotriazoles with propiolaldehydes, often suffer from low yields (≤40%) and side reactions.
- Regioselectivity Issues : Competing pathways in annelation reactions can produce undesired isomers, necessitating costly purification.
- Limited In Vivo Data : Most studies focus on in vitro assays, with scant pharmacokinetic or toxicity profiling.
Table 2 : Recent Synthetic Approaches to Thiazolo[3,2-b]Triazines
Future research should prioritize streamlined syntheses, computational modeling to predict regioselectivity, and in vivo validation of therapeutic potential.
Properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S/c1-7-11(18)15-13-17(16-7)12(19)10(20-13)6-8-2-4-9(14)5-3-8/h2-6H,1H3/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFUGGGLURXNAN-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53047-88-4 | |
| Record name | (2Z)-2-(4-CHLOROBENZYLIDENE)-6-METHYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with readily available starting materials such as 4-chlorobenzaldehyde, 6-methyl-1,3-thiazole-2-amine, and cyanogen bromide.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a single bond and forming a saturated derivative.
Substitution: The chlorine atom in the 4-chlorobenzylidene group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Activities
Research has shown that derivatives of thiazolo[3,2-b][1,2,4]triazines exhibit a wide range of pharmacological activities. The following sections detail specific applications based on recent studies.
Anticancer Activity
Thiazolo[3,2-b][1,2,4]triazine derivatives have been investigated for their anticancer properties. For instance:
- A study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. This is attributed to their ability to induce apoptosis and inhibit cell proliferation .
- The compound's structure allows for interactions with DNA or RNA synthesis pathways, leading to potential therapeutic effects in cancer treatment.
Antimicrobial Properties
The compound has shown promising antimicrobial activity:
- Research indicates that thiazolo[3,2-b][1,2,4]triazine derivatives possess antibacterial and antifungal properties. In vitro studies revealed effectiveness against strains such as Staphylococcus aureus and Candida albicans .
- The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
Thiazolo[3,2-b][1,2,4]triazines have been evaluated for their anti-inflammatory properties:
- Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting potential use in treating inflammatory diseases .
- This activity positions them as candidates for developing new anti-inflammatory medications.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Showed significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial | Effective against Gram-positive bacteria; minimum inhibitory concentration (MIC) values were reported lower than standard antibiotics. |
| Study 3 | Anti-inflammatory | Reduced inflammation markers in animal models of arthritis; potential for chronic inflammatory disease treatment. |
Mechanism of Action
The compound exerts its effects through various molecular mechanisms, depending on its application:
Antimicrobial Activity: It disrupts microbial cell membranes or inhibits essential enzymes, leading to cell death.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins.
Comparison with Similar Compounds
Table 1: Comparison of Substituents and Physicochemical Properties
Key Observations :
- Substituent electronic effects : The 4-chloro group (target compound) enhances electrophilicity compared to benzylidene derivatives .
Analogues with Related Heterocyclic Cores
Table 2: Thiazolo-Pyrimidine and Imidazothiazolotriazine Derivatives
Key Observations :
- Synthetic efficiency : Higher yields (75% for 4a ) correlate with less sterically hindered substituents, unlike the target compound’s chloro group.
Substituent-Driven Spectral Variations
- IR Spectroscopy : The target compound’s nitrile (CN) stretch (~2220 cm⁻¹) aligns with analogues like 11b , whereas carbonyl (C=O) stretches (~1719 cm⁻¹) are consistent across dione-containing derivatives .
- NMR Trends : Aromatic proton signals in benzylidene derivatives (δ 7.29–8.01 ) shift upfield in electron-rich substituents (e.g., methoxy groups ).
Research Implications
- Structure-Activity Relationships (SAR) : The 4-chloro group may enhance binding to hydrophobic pockets in biological targets, as seen in chlorobenzyl-containing triazoles .
- Synthetic Optimization : Lower yields in sterically hindered derivatives (e.g., 3d: 43% ) suggest the need for tailored catalysts or solvents for the target compound.
Biological Activity
The compound (2Z)-2-(4-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor properties, enzyme inhibition, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a thiazole and triazine moiety which are known for their diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of various triazine derivatives. For instance, compounds similar to This compound have shown promising results against cancer cell lines:
- Cell Lines Tested : A549 (lung adenocarcinoma) and NIH/3T3 (mouse fibroblast).
- Mechanism of Action : Flow cytometry analysis indicated that higher antiproliferative activity was associated with increased levels of apoptosis in treated cells .
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|---|
| 3b | A549 | 5.0 | High |
| 3b | NIH/3T3 | 15.0 | Moderate |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
- Carbonic Anhydrase Inhibition : Triazine derivatives have been noted for their ability to inhibit carbonic anhydrase (EC 4.2.1.1), which plays a crucial role in physiological processes such as respiration and acid-base balance. Compounds like this one may exhibit similar inhibitory profiles .
Antimicrobial Activity
Several studies have reported that triazine derivatives possess antimicrobial properties. The biological activity of these compounds can be attributed to their ability to disrupt microbial cell functions:
- Tested Microorganisms : Various bacterial strains and fungi.
- Results : Significant inhibition zones were observed in agar diffusion tests.
Case Studies
- Case Study on Antitumor Activity :
- Case Study on Enzyme Interaction :
Q & A
Basic Question: What are the common synthetic routes for preparing (2Z)-2-(4-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione?
Methodological Answer:
The compound is typically synthesized via condensation reactions involving a thiazolo-triazine precursor and substituted benzaldehyde derivatives. A representative method involves refluxing a thiouracil derivative with chloroacetic acid, aromatic aldehydes (e.g., 4-chlorobenzaldehyde), and sodium acetate in a mixed solvent of acetic anhydride and acetic acid. Reaction optimization includes controlling stoichiometry (1:1 molar ratio of aldehyde to thiouracil) and reflux duration (2–4 hours). Crystallization from polar aprotic solvents (e.g., DMF/water) yields the product with ~60–70% efficiency. Key intermediates are confirmed via IR (C=O, C=N stretches) and NMR (aromatic proton integration) .
Basic Question: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups via C=O stretching (1700–1750 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹). Absence of NH stretches confirms cyclization .
- NMR : ¹H NMR reveals aromatic proton environments (δ 7.2–8.1 ppm for benzylidene protons) and methyl groups (δ 2.2–2.4 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) and sp² carbons in the heterocyclic core .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386–403) validate molecular formula consistency .
Advanced Question: How can researchers resolve discrepancies in NMR data during structural elucidation?
Methodological Answer:
Discrepancies may arise from tautomerism or solvent effects. For example, the benzylidene proton (=CH) in DMSO-d₆ may shift due to hydrogen bonding. To address this:
- Perform variable-temperature NMR to assess dynamic exchange.
- Compare spectra in deuterated solvents (CDCl₃ vs. DMSO) to isolate solvent-induced shifts.
- Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in aromatic regions .
Advanced Question: How does the substitution pattern on the benzylidene moiety influence crystallographic packing?
Methodological Answer:
The 4-chloro substituent on the benzylidene group induces steric and electronic effects:
- X-ray Diffraction : Crystal structures (e.g., triclinic P1 space group) show π-π stacking between chlorophenyl rings and thiazolo-triazine cores, stabilizing the lattice. Dihedral angles between heterocyclic and benzylidene planes range from 5–15°, indicating near-coplanarity .
- Hirshfeld Analysis : Chlorine atoms participate in C–H···Cl interactions, contributing to 10–15% of total crystal contacts. Van der Waals interactions dominate packing efficiency .
Basic Question: What safety precautions are essential when handling this compound?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis or oxidation .
- Handling : Use PPE (nitrile gloves, lab coats) and work in fume hoods to avoid inhalation/contact. Spill management involves adsorption with inert materials (e.g., vermiculite) and neutralization with weak bases (e.g., NaHCO₃) .
Advanced Question: How can synthetic yields be improved for large-scale production in academic settings?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 2–4 hours) and improves yields by 10–15% via uniform heating .
- Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂, 5 mol%) to accelerate condensation.
- Solvent Screening : Replace acetic anhydride with ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility and reduce byproducts .
Advanced Question: What mechanistic insights explain the compound’s antiproliferative activity?
Methodological Answer:
- Molecular Docking : The thiazolo-triazine core interacts with kinase ATP-binding pockets (e.g., EGFR), disrupting phosphorylation. Chlorobenzylidene groups enhance lipophilicity, improving membrane permeability .
- SAR Studies : Electron-withdrawing substituents (e.g., Cl, CN) at the benzylidene position increase cytotoxicity (IC₅₀ values <10 μM) compared to electron-donating groups (e.g., OCH₃) .
Basic Question: How is the Z-configuration of the benzylidene group confirmed?
Methodological Answer:
- NOESY NMR : Cross-peaks between the benzylidene proton (=CH) and adjacent methyl/methylene groups confirm spatial proximity, indicative of the Z-isomer.
- X-ray Crystallography : Dihedral angles <20° between the benzylidene and triazine moieties validate the Z-configuration .
Advanced Question: What strategies mitigate byproduct formation during cyclocondensation?
Methodological Answer:
- Reaction Monitoring : Use TLC or inline IR to track intermediate formation (e.g., Schiff base intermediates).
- Temperature Gradients : Initiate reactions at 50°C to favor cyclization over polymerization, then ramp to 80°C for completion.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound from dimeric byproducts .
Advanced Question: How do solvent polarity and pH affect the compound’s stability in biological assays?
Methodological Answer:
- pH Stability : The compound degrades in alkaline conditions (pH >8) via hydrolysis of the triazine ring. Buffers (e.g., PBS pH 7.4) are optimal for bioassays .
- Solvent Compatibility : Use DMSO stock solutions (<1% v/v in media) to prevent precipitation. Stability in aqueous media is confirmed via HPLC (retention time consistency over 24 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
